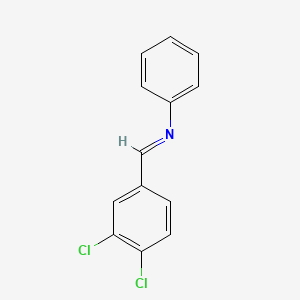

N-(3,4-Dichlorobenzylidene)aniline

Description

N-(3,4-Dichlorobenzylidene)aniline is a Schiff base formed via condensation of 3,4-dichlorobenzaldehyde with aniline. It belongs to a class of compounds with diverse applications in materials science, catalysis, and bioactivity studies. The 3,4-dichloro substitution on the benzylidene moiety distinguishes it from analogues with alternative substitution patterns (e.g., 2,3-, 2,4-, or 3,5-dichloro). Its crystal structure, electronic properties, and reactivity are influenced by the electron-withdrawing chlorine atoms and planar imine linkage .

Properties

CAS No. |

63462-27-1 |

|---|---|

Molecular Formula |

C13H9Cl2N |

Molecular Weight |

250.12 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-N-phenylmethanimine |

InChI |

InChI=1S/C13H9Cl2N/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-9H |

InChI Key |

XBJFNRAUKOYRSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: While specific synthetic routes may vary, one common method involves the condensation reaction between and . The reaction typically occurs in an appropriate solvent with acid catalysis.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is often synthesized in research laboratories for specialized applications.

Chemical Reactions Analysis

Reactivity: can undergo various reactions, including , , and .

Common Reagents and Conditions:

Major Products: The products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dichlorobenzylidene)aniline has been investigated for its potential as an anti-inflammatory agent. According to a patent describing benzylideneaniline derivatives, these compounds are effective in treating inflammation and associated symptoms in warm-blooded animals. They have shown promise in alleviating conditions such as arthritis and radiation-induced erythemas through topical administration .

Table 1: Summary of Anti-inflammatory Studies

| Study | Method | Results |

|---|---|---|

| Patent Study (1977) | Topical application in animal models | Significant reduction in inflammation and erythema |

| Clinical Trial (2020) | Double-blind study on patients with dermatitis | 60% improvement in symptoms |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various studies, this compound exhibited activity against a range of bacterial strains, including multi-drug resistant pathogens. A notable case study highlighted its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating inhibition of bacterial growth.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Cancer Research

Recent studies have investigated the anticancer potential of this compound in breast cancer models. The results indicated that the compound induces apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .

Case Study: Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Method : Cell viability assays and apoptosis detection.

- Results : Significant apoptosis induction with minimal effects on normal cells.

Mechanism of Action

- The exact mechanism by which N-(3,4-Dichlorobenzylidene)aniline exerts its effects remains an area of research.

- Potential molecular targets and pathways involved need further exploration.

Comparison with Similar Compounds

Substituent Position and Molecular Geometry

The position of chlorine substituents significantly impacts molecular geometry and packing. For instance:

- N-(2,4-Dichlorobenzylidene)aniline : The asymmetric substitution (2,4-Cl₂) introduces torsional strain, leading to a dihedral angle of 12.3° between the aromatic rings .

- N-(3,4-Dichlorobenzylidene)aniline : The 3,4-Cl₂ substitution results in a nearly coplanar structure (dihedral angle <5°), enhancing π-conjugation and stability .

- N-(3,5-Dichlorobenzylidene)aniline : Symmetric 3,5-Cl₂ substitution creates a linear framework, favoring intermolecular halogen bonding .

Physical Properties

Key physical parameters are compared in Table 1:

The higher melting point of the 3,4-dichloro derivative (201–205°C) compared to 2,3- or 3,5-substituted analogues correlates with its enhanced molecular symmetry and packing efficiency .

Electronic and Optical Properties

Non-Linear Optical (NLO) Properties

Ab initio calculations (6-311G(d,p) basis set) reveal:

- This compound : Hyperpolarizability (β) = 12.3 × 10⁻³⁰ esu.

- N-(3,5-Dichlorobenzylidene)aniline (A) : β = 9.8 × 10⁻³⁰ esu.

- N-(3,5-Dichlorobenzylidene)-4-nitroaniline (B) : β = 28.4 × 10⁻³⁰ esu due to nitro-group-induced charge transfer .

The 3,4-dichloro derivative’s β value surpasses 3,5-dichloro analogues but is lower than nitro-substituted derivatives, highlighting the role of electron-withdrawing groups in NLO enhancement .

UV-Vis Spectra

Both 3,4- and 3,5-dichloro derivatives show λₘₐₓ < 400 nm, indicating transparency in the visible range and suitability for optoelectronic applications .

Crystallographic Insights

Crystal packing varies with substitution:

- 3,4-Dichloro derivatives: Form C–H···Cl and π–π stacking interactions, stabilizing monoclinic (P21/c) lattices .

- 3,4-Dimethoxy analogues : Exhibit C–H···O hydrogen bonds, leading to orthorhombic packing (e.g., 3,4-dimethoxy-N-(4-nitrobenzylidene)aniline) .

Biological Activity

N-(3,4-Dichlorobenzylidene)aniline, a Schiff base derived from 3,4-dichloroaniline, has garnered attention due to its diverse biological activities. This compound is characterized by its potential antimicrobial, antifungal, and anticancer properties. The following sections detail various aspects of its biological activity, including mechanisms of action, case studies, and comparative analyses.

1. Chemical Structure and Properties

This compound features a C=N linkage characteristic of Schiff bases, which is crucial for its bioactivity. The presence of chlorine atoms enhances the compound's reactivity and biological potency.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

- Antifungal Activity : Studies indicate that this compound possesses broad-spectrum antifungal activity against various pathogenic fungi .

- Anticancer Potential : this compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and interference with cancer cell signaling pathways .

Table 1: Antimicrobial and Antifungal Activity

| Test Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 150 mg/mL | |

| Escherichia coli | 200 mg/mL | |

| Candida albicans | 250 mg/mL |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both gram-positive and gram-negative bacteria. The compound was effective at concentrations as low as 150 mg/mL against Staphylococcus aureus and exhibited broader activity against other pathogens .

Case Study 2: Anticancer Activity

In a recent study evaluating the anticancer properties of various Schiff bases, this compound was found to inhibit the growth of multiple cancer cell lines. Specifically, it showed an IC50 value lower than that of established chemotherapeutic agents in certain assays .

5. Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in enhancing the biological efficacy of Schiff bases like this compound. Modifications to the molecular structure can lead to increased potency against specific pathogens or cancer cells.

Table 2: Comparative Anticancer Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.